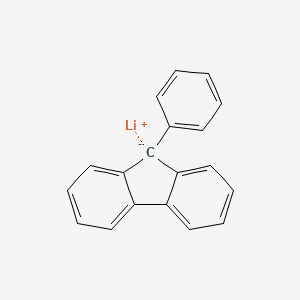![molecular formula C12H19N3O4 B14746496 1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746496.png)
1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Deoxy-5’-N,N-dimethylaminothymidine is a purine nucleoside analog known for its broad antitumor activity. This compound is particularly effective in targeting indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis .
Vorbereitungsmethoden
The synthesis of 5’-Deoxy-5’-N,N-dimethylaminothymidine involves several steps, typically starting with the modification of thymidine. The reaction conditions often include the use of dimethylamine and other reagents to achieve the desired chemical structure. Industrial production methods are not extensively documented, but laboratory synthesis usually involves standard nucleoside modification techniques .
Analyse Chemischer Reaktionen
5’-Deoxy-5’-N,N-dimethylaminothymidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, resulting in substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5’-Deoxy-5’-N,N-dimethylaminothymidine has several scientific research applications:
Chemistry: Used as a nucleoside analog in various chemical studies.
Biology: Employed in cell cycle and DNA damage research.
Medicine: Investigated for its antitumor properties, particularly in treating lymphoid malignancies.
Industry: Utilized in the development of nucleoside-based drugs and other therapeutic agents.
Wirkmechanismus
The compound exerts its effects by inhibiting DNA synthesis and inducing apoptosis. It targets specific molecular pathways involved in cell cycle regulation and DNA repair, making it effective against certain types of cancer cells .
Vergleich Mit ähnlichen Verbindungen
5’-Deoxy-5’-N,N-dimethylaminothymidine is unique among purine nucleoside analogs due to its specific modifications. Similar compounds include:
- 5’-Deoxy-5’-N-methylaminothymidine
- 5’-Deoxy-5’-N,N-diethylaminothymidine
- 5’-Deoxy-5’-N,N-dimethylaminouridine
These compounds share structural similarities but differ in their specific chemical modifications and biological activities .
Eigenschaften
Molekularformel |
C12H19N3O4 |
|---|---|
Molekulargewicht |
269.30 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H19N3O4/c1-7-5-15(12(18)13-11(7)17)10-4-8(16)9(19-10)6-14(2)3/h5,8-10,16H,4,6H2,1-3H3,(H,13,17,18)/t8-,9+,10+/m0/s1 |
InChI-Schlüssel |
NKEKBCKCQPUHLT-IVZWLZJFSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN(C)C)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dispiro[1,3-dioxolane-2,1'-naphthalene-4',2''-[1,3]dioxolane]](/img/structure/B14746421.png)
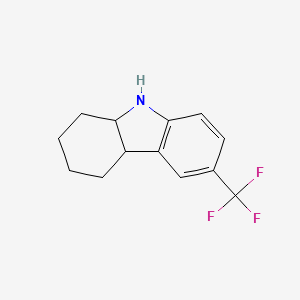
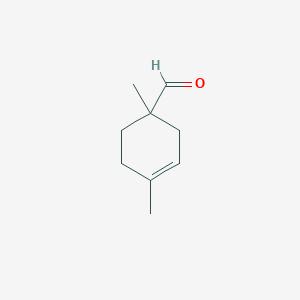
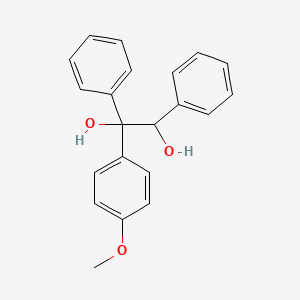

![1-[(2R,4R,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746458.png)



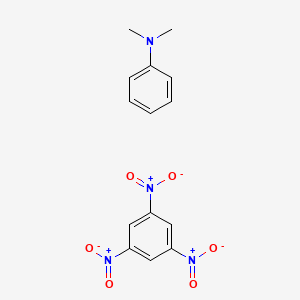
![N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide](/img/structure/B14746502.png)
